molecular formula C20H22N2O3 B2760911 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide CAS No. 941982-64-5

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide

Cat. No.: B2760911
CAS No.: 941982-64-5
M. Wt: 338.407
InChI Key: HZOFDOVOAKISOV-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide ( 941982-64-5) is a chemical compound with the molecular formula C20H22N2O3 and a molecular weight of 338.40 g/mol . This benzamide derivative is characterized by a methoxy-substituted phenyl ring and a 2-oxopiperidin-1-yl group, which may contribute to its physicochemical properties and potential interactions in biological systems. Benzamide derivatives are a significant class of compounds in medicinal chemistry, often explored for their diverse biological activities. For instance, related N-phenylbenzamide derivatives have been investigated as novel antiviral agents, demonstrating potent activity against viruses such as Hepatitis B Virus (HBV) by leveraging host-based mechanisms like the upregulation of APOBEC3G . This suggests that the structural scaffold of N-phenylbenzamide derivatives holds promise for developing new therapeutic strategies, particularly against drug-resistant strains. Researchers may find this compound valuable for probing similar biological pathways, screening for enzyme inhibition, or as a building block in the synthesis of more complex molecules for pharmaceutical research. The product is offered with a guaranteed purity of 90% or higher and is available for purchase in various quantities to suit your laboratory needs . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-6-8-15(9-7-14)20(24)21-16-10-11-18(25-2)17(13-16)22-12-4-3-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOFDOVOAKISOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Coupling with Benzamide: The final step involves coupling the piperidinone derivative with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmacologically active compounds, including potential inhibitors of enzymes and receptors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: It is employed in chemical biology research to investigate its interactions with biological macromolecules and its mechanism of action.

    Industrial Applications: The compound is utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Physical Properties
Compound Name Substituents (Phenyl Ring) Molecular Weight Key Properties Source
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide 4-OCH₃, 3-(2-oxopiperidin-1-yl) ~380.45 g/mol Enhanced solubility, moderate MP Synthetic data
4-Bromo-N-(2-nitrophenyl)benzamide () 2-NO₂, 4-Br ~335.15 g/mol High MP (crystalline), low solubility
3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide () Multiple OCH₃ groups ~557.54 g/mol High polarity, improved bioavailability
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-phenylpropionamide () 3-CH₃, 4-(2-oxopiperidin-1-yl) ~379.47 g/mol Moderate solubility, stable amide bond

Key Findings :

  • Methoxy vs. Halogen/Nitro Groups : The 4-methoxy group in the target compound likely improves solubility compared to bromo or nitro substituents, which increase molecular weight and crystallinity .
  • Oxopiperidinyl vs. Piperazinyl : Compounds with 2-oxopiperidin-1-yl (e.g., target compound) exhibit different hydrogen-bonding capabilities compared to piperazinyl derivatives (e.g., SB-258510 in ), affecting receptor selectivity .

Key Findings :

  • Receptor Specificity : The 2-oxopiperidinyl group in the target compound may confer unique binding modes compared to piperazinyl groups in serotonin receptor antagonists (e.g., SB-271046) .
  • Heterocyclic Influence : Larger heterocycles (e.g., quinazolinyl in ispinesib) often reduce blood-brain barrier permeability compared to smaller groups like oxopiperidinyl .

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide, commonly known as Apixaban , is a synthetic organic compound with significant biological activity, particularly as a direct inhibitor of activated factor X (FXa). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A methoxy group attached to a phenyl ring.
  • A piperidinone ring , which contributes to its biological activity.
  • A benzamide moiety , enhancing its interaction with biological targets.

The molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, and it has a molecular weight of 350.41 g/mol.

Apixaban functions primarily as an anticoagulant by inhibiting FXa, an essential component in the coagulation cascade. By blocking FXa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This mechanism is crucial in the management of conditions such as atrial fibrillation and venous thromboembolism.

Anticoagulant Properties

Numerous studies have demonstrated the efficacy of Apixaban in preventing and treating thromboembolic events. For instance:

  • Clinical Trials : In the ARISTOTLE trial, Apixaban showed superior efficacy compared to warfarin in reducing stroke and systemic embolism in patients with non-valvular atrial fibrillation, with a significant reduction in major bleeding events .

In Vitro Studies

In vitro assays have revealed additional biological activities:

  • Cell Proliferation Inhibition : Research indicates that Apixaban can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. For example, studies have shown that Apixaban can induce apoptosis in MCF-7 breast cancer cells .

Comparative Analysis with Other Anticoagulants

CompoundMechanismEfficacy in Atrial FibrillationMajor Bleeding Risk
ApixabanFXa InhibitionSuperior to WarfarinLower
RivaroxabanFXa InhibitionComparableModerate
DabigatranThrombin InhibitionEffectiveHigher

Case Studies and Research Findings

  • Clinical Efficacy : A meta-analysis involving over 18,000 patients indicated that Apixaban significantly reduced the risk of stroke compared to traditional anticoagulants.
  • Safety Profile : The safety profile of Apixaban has been extensively evaluated. It has been associated with lower rates of major bleeding compared to warfarin, making it a preferred choice for many patients .
  • Potential for Cancer Therapy : Emerging studies suggest that beyond its anticoagulant effects, Apixaban may have roles in cancer therapy due to its ability to inhibit tumor growth and metastasis through modulation of the coagulation pathway.

Q & A

Q. What are the optimized synthetic routes for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key steps include coupling 4-methylbenzoic acid derivatives with a substituted aniline precursor under conditions optimized for temperature (e.g., -50°C for carbodiimide-mediated coupling) and solvent polarity (e.g., dichloromethane or DMF). Catalysts like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) enhance coupling efficiency. Purification via column chromatography or recrystallization is critical to achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : Provides detailed information on proton and carbon environments, confirming substituent positions (e.g., methoxy, piperidinone).
  • Mass spectrometry (ESI or HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

The compound is sensitive to light and moisture, requiring storage in inert atmospheres (argon) and amber glassware. Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological assays, while low aqueous solubility may necessitate formulation with surfactants or co-solvents .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in biological systems?

Structural analogs (e.g., Apixaban) suggest inhibition of coagulation factor Xa (FXa) via competitive binding to the enzyme’s active site. Molecular docking studies predict interactions with S1 and S4 pockets of FXa, mediated by the piperidinone and methoxyphenyl groups. Validate using fluorogenic substrate assays and surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?

  • Substituent modifications : Replace the 4-methylbenzamide group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity.
  • Piperidinone ring alterations : Introduce methyl or fluorine substituents to improve metabolic stability. Use in vitro enzyme inhibition assays (IC50 determination) and in vivo pharmacokinetic profiling to prioritize analogs .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from poor bioavailability or off-target effects. Address by:

  • Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Computational modeling : Predict off-target interactions with cytochrome P450 enzymes .

Q. What computational strategies predict binding modes and guide rational design?

  • Molecular docking : Use software like AutoDock Vina to simulate ligand-receptor interactions with FXa (PDB: 2W26).
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS).
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents .

Q. Which strategies mitigate challenges in impurity profiling during scale-up synthesis?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading to minimize byproducts.
  • Advanced chromatography : Employ UPLC-MS with charged aerosol detection (CAD) to identify trace impurities.
  • Process analytical technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy .

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